molecular formula C20H27OP B14495243 Octan-2-YL diphenylphosphinite CAS No. 63543-81-7

Octan-2-YL diphenylphosphinite

Cat. No.: B14495243
CAS No.: 63543-81-7
M. Wt: 314.4 g/mol
InChI Key: QHLNHNLXXBRSIW-UHFFFAOYSA-N
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Description

Octan-2-YL diphenylphosphinite is an organophosphorus compound characterized by the presence of a phosphinite group bonded to an octan-2-yl and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octan-2-YL diphenylphosphinite typically involves the reaction of diphenylphosphine with octan-2-ol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine. Common bases used include sodium hydride or potassium tert-butoxide. The reaction proceeds smoothly at room temperature, yielding this compound as the primary product .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Octan-2-YL diphenylphosphinite undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Octan-2-YL diphenylphosphinite has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Octan-2-YL diphenylphosphinite exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphinite group coordinates with transition metals, facilitating various catalytic cycles. The molecular targets include metal centers in catalysts, and the pathways involved are typically those of organometallic catalysis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of the octan-2-yl group and diphenylphosphinite moiety, which imparts distinct steric and electronic properties. This uniqueness makes it particularly effective in certain catalytic processes where other phosphines may not perform as well .

Properties

CAS No.

63543-81-7

Molecular Formula

C20H27OP

Molecular Weight

314.4 g/mol

IUPAC Name

octan-2-yloxy(diphenyl)phosphane

InChI

InChI=1S/C20H27OP/c1-3-4-5-8-13-18(2)21-22(19-14-9-6-10-15-19)20-16-11-7-12-17-20/h6-7,9-12,14-18H,3-5,8,13H2,1-2H3

InChI Key

QHLNHNLXXBRSIW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OP(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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